molecular formula C13H15N3O2 B8712000 2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol CAS No. 169677-36-5

2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol

Cat. No.: B8712000
CAS No.: 169677-36-5
M. Wt: 245.28 g/mol
InChI Key: VYBWOLREYOQAKW-UHFFFAOYSA-N
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Description

2-{6-Amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

169677-36-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[6-amino-5-(4-methylphenyl)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C13H15N3O2/c1-9-2-4-10(5-3-9)11-12(14)15-8-16-13(11)18-7-6-17/h2-5,8,17H,6-7H2,1H3,(H2,14,15,16)

InChI Key

VYBWOLREYOQAKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-{6-azido-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol (19.6 g), 10% palladium-carbon (50% moist) (4.0 g) and ethanol (240 ml) is subjected to catalytic hydrogenation at room temperature under hydrogen atmosphere (1 atm) for one hour. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethyl acetate/n-hexane to give 2-{6-amino-5-(4-methylphenyl)pyrimidin-4-yloxy}ethanol (15.9 g).
Name
2-{6-azido-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-5-(4-methylphenyl)pyrimidin-4-amine (500 mg), ethylene glycol (10 ml) and sodium hydride (60% dispersion-type, 0.46 g) is reacted at 70° C. for two hours, and reacted at 90° C. for five hours. The mixture is treated with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The ethyl acetate layer is washed, dried, and evaporated to remove the solvent. The residue is crystallized from hexane/ethyl acetate to give 2-{6-amino-5-(4-methylphenyl)pyrimidin-4-yloxy}-ethanol (422 mg).
Name
6-chloro-5-(4-methylphenyl)pyrimidin-4-amine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-amino-6-chloro-5-(4-methylphenyl)pyrimidine (500 mg), ethylene glycol (10 ml) and sodium hydride (60% dispersion, 0.46 g) is reacted at 70° C. for two hours, and then reacted at 90° C. for five hours. The reaction mixture is treated with a saturated ammonium chloride solution, and extracted with ethyl acetate. The ethyl acetate layer is washed, dried, and evaporated under reduced pressure to remove the solvent. The residue is crystallized from hexane-ethyl acetate to give 2-{6-amino-5-(4-methylphenyl)-pyrimidin-4-yloxy}ethanol (422 mg).
Name
4-amino-6-chloro-5-(4-methylphenyl)pyrimidine
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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